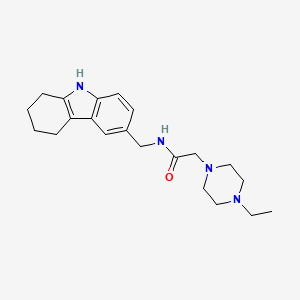
2-(4-chlorophenyl)-4-(isopropoxyacetyl)morpholine
描述
2-(4-chlorophenyl)-4-(isopropoxyacetyl)morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用机制
The exact mechanism of action of 2-(4-chlorophenyl)-4-(isopropoxyacetyl)morpholine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. It has been reported to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and inhibition. The compound has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-(isopropoxyacetyl)morpholine are diverse and depend on the dose and route of administration. The compound has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the levels of GABA in the brain, leading to anxiolytic and sedative effects. In addition, the compound has been reported to exhibit anticonvulsant activity, possibly by modulating the activity of voltage-gated ion channels.
实验室实验的优点和局限性
One of the major advantages of 2-(4-chlorophenyl)-4-(isopropoxyacetyl)morpholine is its potential applications in various fields of research. The compound is relatively easy to synthesize and can be obtained in high purity. However, there are some limitations associated with its use in lab experiments. The compound is known to exhibit low solubility in water, which can limit its bioavailability and pharmacokinetic properties. In addition, the compound may exhibit some toxicity at high doses, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the research on 2-(4-chlorophenyl)-4-(isopropoxyacetyl)morpholine. One potential area of research is the development of novel derivatives with improved pharmacological properties. Another future direction is the investigation of the compound's potential applications in the treatment of various neurological disorders. Additionally, the compound can be further investigated for its potential applications in material science, including the synthesis of novel polymers and nanoparticles. Overall, the research on 2-(4-chlorophenyl)-4-(isopropoxyacetyl)morpholine has the potential to lead to the development of new therapeutic agents and materials.
科学研究应用
2-(4-chlorophenyl)-4-(isopropoxyacetyl)morpholine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also shown promising results in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential applications in material science, including the synthesis of novel polymers and nanoparticles.
属性
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-propan-2-yloxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)20-10-15(18)17-7-8-19-14(9-17)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOPFKQYSCMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B3811585.png)
![5-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B3811594.png)
![4-{[3-(2-furyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3811600.png)
![4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B3811604.png)

![1-(4-phenyltetrahydro-2H-pyran-4-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B3811621.png)
![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[1-(morpholin-4-ylmethyl)cyclopentyl]benzamide](/img/structure/B3811639.png)
![5-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3811647.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B3811653.png)
![N-(3-pyridinylmethyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B3811661.png)
![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3811664.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3811672.png)
![{1-[4-(methylsulfonyl)benzyl]piperidin-3-yl}(pyridin-2-yl)methanone](/img/structure/B3811680.png)
![3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol](/img/structure/B3811706.png)